Calcium trifluoromethanesulfonate

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

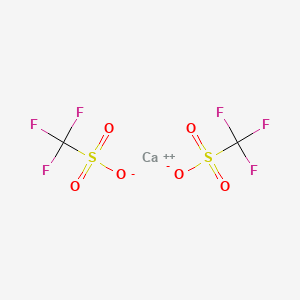

Structure

3D Structure of Parent

属性

CAS 编号 |

55120-75-7 |

|---|---|

分子式 |

CHCaF3O3S |

分子量 |

190.16 g/mol |

IUPAC 名称 |

calcium;trifluoromethanesulfonate |

InChI |

InChI=1S/CHF3O3S.Ca/c2-1(3,4)8(5,6)7;/h(H,5,6,7); |

InChI 键 |

CFSYYJNGCPTQRE-UHFFFAOYSA-N |

SMILES |

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Ca+2] |

规范 SMILES |

C(F)(F)(F)S(=O)(=O)O.[Ca] |

其他CAS编号 |

55120-75-7 |

Pictograms |

Corrosive; Irritant |

产品来源 |

United States |

Foundational & Exploratory

Calcium triflate CAS number and molecular formula

An In-Depth Technical Guide to Calcium Trifluoromethanesulfonate (Calcium Triflate) for Advanced Synthesis

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound, commonly known as calcium triflate. We will move beyond basic data to explore the mechanistic underpinnings of its utility, its diverse applications in modern organic synthesis, and practical, field-proven protocols.

Introduction: The Rise of an Alkaline Earth Metal Catalyst

In the vast landscape of Lewis acid catalysts, those based on alkaline earth metals like calcium have emerged as compelling alternatives to more traditional, and often harsher, metal catalysts. Calcium triflate, Ca(OTf)₂, stands out due to its unique combination of moderate Lewis acidity, high thermal stability, and tolerance to a variety of functional groups and protic solvents.[1] These characteristics make it an environmentally friendly and efficient catalyst for a range of organic transformations crucial to pharmaceutical and materials science.[2][3]

At its core, the utility of calcium triflate stems from the synergy between the calcium(II) ion and the non-coordinating trifluoromethanesulfonate (triflate) anion. The Ca²⁺ ion serves as the Lewis acidic center, activating substrates, while the triflate anion's poor nucleophilicity and high stability ensure it does not interfere with the desired reaction pathway.

Physicochemical Properties and Handling

A thorough understanding of a reagent's properties is fundamental to its effective and safe application in a laboratory setting. Calcium triflate is typically a white to light-grey, odorless, crystalline solid.[2][6][7]

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Weight | 338.22 g/mol | [2][5] |

| Melting Point | >350 °C (lit.) | [2][6] |

| Appearance | White to light-grey powdery solid | [2][6][7] |

| Solubility | Soluble in water | [8][9] |

| Purity | Typically ≥98% | [2][10] |

Safety and Handling Protocol

As a Senior Application Scientist, I cannot overstate the importance of proper handling. While not classified as acutely toxic, calcium triflate is an irritant and requires careful management.

-

Personal Protective Equipment (PPE) : Always wear safety goggles (EN 166), chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.[7][9][11] In cases of significant dust generation, a NIOSH-approved respirator is recommended.[11]

-

Handling : Handle in a well-ventilated area, preferably a fume hood, to avoid inhaling dust.[9][11] Calcium triflate is hygroscopic; exposure to air should be minimized by storing it in a tightly sealed container in a dry environment.[11]

-

First Aid :

-

Eye Contact : Causes serious eye irritation.[11][12] Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids, and seek medical attention.[7][9][12]

-

Skin Contact : Causes skin irritation.[11][12] Wash off immediately with soap and plenty of water.[7][9]

-

Inhalation : May cause respiratory tract irritation.[9][11] Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[7]

-

The Mechanistic Core: Why Calcium Triflate Works

The efficacy of calcium triflate as a Lewis acid catalyst is rooted in the electrochemical properties of its constituent ions. The Ca²⁺ cation possesses an ideal charge density to coordinate with and polarize electron-rich functional groups—most notably carbonyls and epoxides—without the overly aggressive reactivity seen in many transition metal or lanthanide triflates. This coordination enhances the electrophilicity of the substrate, making it susceptible to nucleophilic attack under mild conditions.[3]

The triflate anion (CF₃SO₃⁻) is a superb leaving group and is exceptionally non-coordinating. This is critical; once the calcium ion activates the substrate, the triflate anion does not compete with the desired nucleophile, allowing the primary reaction to proceed with high fidelity.

References

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. strem.com [strem.com]

- 5. This compound 99.9 55120-75-7 [sigmaaldrich.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. This compound | 55120-75-7 [chemicalbook.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. gfschemicals.com [gfschemicals.com]

- 11. gelest.com [gelest.com]

- 12. fishersci.com [fishersci.com]

Navigating the Safety Landscape of Calcium Trifluoromethanesulfonate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Calcium trifluoromethanesulfonate, also known as calcium triflate, is a versatile and powerful Lewis acid catalyst increasingly employed in organic synthesis, from the development of novel pharmaceuticals to advanced materials.[1][2] Its efficacy in promoting a variety of chemical transformations, such as the aminolysis of epoxides and the one-pot conversion of aldehydes to nitriles, makes it an invaluable tool in the modern laboratory.[2][3] However, as with any potent chemical reagent, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research.

This guide, designed from the perspective of a Senior Application Scientist, moves beyond a simple recitation of safety data sheet (SDS) information. It aims to provide a deeper, more causal understanding of the "why" behind the safety protocols, integrating field-proven insights to empower researchers to work confidently and safely with this compound.

Hazard Identification and Risk Assessment: Understanding the "Why"

This compound is a white to light grey, odorless, crystalline solid that is soluble in water.[3][4][5][6] While one source describes it as not classified as hazardous, the majority of safety data sheets classify it as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[4][5][7][8][9] The primary hazards are associated with its irritant properties.

The trifluoromethanesulfonate anion, a stable and weakly coordinating anion, contributes to the compound's utility as a Lewis acid. However, upon contact with moisture or mucous membranes, the compound can cause irritation. It is crucial to recognize that even seemingly benign solids can pose a significant risk when handled improperly, particularly as fine dusts which can be easily inhaled or come into contact with the eyes.

GHS Classification Summary

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[4][7][8] |

| Serious Eye Damage/Eye Irritation | 2 / 2A | H319: Causes serious eye irritation[4][7][8] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[4][7][8] |

These classifications underscore the necessity of preventing direct contact with the skin, eyes, and respiratory tract. The causality is straightforward: the compound's chemical nature leads to an irritant response upon interaction with biological tissues.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and consistent use of appropriate PPE is non-negotiable when handling this compound. The choice of PPE is a direct response to the identified hazards of skin, eye, and respiratory irritation.

-

Eye and Face Protection : Chemical safety goggles are mandatory.[7][8][10] Given the potential for dust generation, a face shield should be worn in addition to goggles, especially when handling larger quantities or when there is a risk of splashing.[9]

-

Hand Protection : Neoprene or nitrile rubber gloves are recommended.[7][10] It is critical to inspect gloves for any signs of degradation or perforation before each use and to practice proper glove removal techniques to avoid skin contamination.[10]

-

Skin and Body Protection : A buttoned lab coat is the minimum requirement.[11] For tasks with a higher risk of exposure, such as cleaning up spills, wear suitable protective clothing to prevent skin contact.[7][8][10]

-

Respiratory Protection : Under normal laboratory conditions with adequate ventilation, respiratory protection may not be required.[4][8][10] However, if dust is generated or engineering controls are insufficient, a NIOSH-approved respirator with a P3 particulate filter is necessary.[9]

The following diagram illustrates the logical flow for selecting appropriate PPE based on the experimental context.

Caption: PPE selection is dictated by the potential for exposure.

Safe Handling and Storage: Proactive Prevention

The primary principle for safe handling is to minimize dust generation and avoid all direct contact.[5][7]

Step-by-Step Handling Protocol:

-

Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible.[4][8]

-

Ventilation : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, especially when dealing with powders.[5][7][11]

-

Dispensing : Use spatulas or other appropriate tools to transfer the solid. Avoid scooping in a manner that creates airborne dust.

-

Hygiene : After handling, wash hands and any exposed skin thoroughly with soap and water.[4][7] Contaminated clothing should be removed and washed before reuse.[7]

Storage Requirements: Proper storage is crucial to maintain the chemical's integrity and prevent hazardous situations.

-

Container : Keep the container tightly closed to prevent the absorption of moisture, as the material can be hygroscopic.[4][7][8][10]

-

Location : Store in a cool, dry, and well-ventilated place.[4][5][7][10]

-

Incompatibilities : Keep away from strong oxidizing agents, strong acids, phosphates, and soluble carbonates.[4][7][8]

Emergency Procedures: A Validated Response System

In the event of an exposure or spill, a rapid and correct response is critical. The following protocols are designed to be self-validating, meaning they are based on established chemical first aid principles.

First-Aid Measures

| Exposure Route | Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[4][7] Remove contact lenses if present and easy to do so.[4][7] Seek immediate medical attention.[4][7][8][10] |

| Skin Contact | Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes.[4][7][8][10] Get medical attention if skin irritation occurs or persists.[4][7] |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[4][7][8][10] If breathing is difficult, give oxygen.[4][8][10] If not breathing, give artificial respiration.[4][8][10] Seek medical attention.[4][7][8][10] |

| Ingestion | Clean the mouth with water and drink plenty of water afterwards.[4][5] Do not induce vomiting.[5] Seek medical attention.[4][8][10] |

Accidental Release Measures (Spill Cleanup)

A spill of this compound should be managed promptly to prevent the spread of contamination and potential exposure.

Caption: A systematic approach to spill management minimizes risk.

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling.

| Property | Value |

| Chemical Formula | C₂CaF₆O₆S₂[4][7][8][10] |

| Molecular Weight | 338.21 g/mol [4][8][10] |

| Appearance | White to light grey crystalline solid/powder[5][6][8] |

| Odor | No information available / Odorless[5][8] |

| Solubility | Soluble in water[3][4] |

| Melting Point | ~350 °C[2][3][12] |

| Decomposition Products | Hazardous decomposition can produce carbon monoxide, carbon dioxide, sulfur oxides, and gaseous hydrogen fluoride.[4][5][8] |

Toxicological and Ecological Information

The toxicological properties of this compound have not been fully investigated.[4] No acute toxicity data is available, and it is not classified as a carcinogen, mutagen, or reproductive toxin based on available information.[4][8]

Ecologically, due to its water solubility, it is expected to be mobile in the environment.[8] It is advised not to empty the substance into drains to avoid environmental contamination.[4][7]

Conclusion

This compound is a valuable reagent whose utility in research and development is undeniable. By adopting a proactive and informed approach to safety, grounded in a causal understanding of its hazards, researchers can mitigate risks effectively. The protocols and insights provided in this guide are designed to create a self-validating system of safety, ensuring that scientific advancement and personal well-being go hand in hand.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound 99.9 55120-75-7 [sigmaaldrich.com]

- 3. This compound | 55120-75-7 [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. Calcium Bis(Trifluoromethanesulfonate) MSDS/SDS | Supplier & Distributor [ccount-chem.com]

- 6. lookchem.com [lookchem.com]

- 7. gelest.com [gelest.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. This compound 99.9 55120-75-7 [sigmaaldrich.com]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. safety.duke.edu [safety.duke.edu]

- 12. alfa-chemistry.com [alfa-chemistry.com]

An In-Depth Technical Guide to Calcium Trifluoromethanesulfonate and Its Chemical Equivalents

For Researchers, Scientists, and Drug Development Professionals

Nomenclature and Identification: A Comprehensive Overview

Calcium trifluoromethanesulfonate is known by several names in the scientific literature and chemical catalogs. Understanding these synonyms is crucial for efficient literature searches and procurement.

The most common synonym is Calcium triflate .[1][2][3][4][5][6] The term "triflate" is a widely accepted abbreviation for the trifluoromethanesulfonate anion (CF₃SO₃⁻).[7] Therefore, "Calcium triflate" is chemically synonymous with this compound.

Other frequently used synonyms include:

-

Calcium bis(trifluoromethanesulfonate) : This name explicitly indicates the presence of two trifluoromethanesulfonate anions for each calcium cation.

-

Methanesulfonic acid, 1,1,1-trifluoro-, calcium salt (2:1) : This is a more systematic name derived from the parent acid, trifluoromethanesulfonic acid.[2]

-

Calcium trifluoromethyl sulfonate [2]

For unambiguous identification, the following identifiers are essential:

| Identifier | Value |

| CAS Number | 55120-75-7[1][2][3][4] |

| Molecular Formula | C₂CaF₆O₆S₂[1][2][4] |

| Molecular Weight | 338.22 g/mol [1][2][4] |

The following diagram illustrates the relationships between the various names and identifiers for this compound.

Caption: Interconnectivity of synonyms and identifiers for this compound.

Physicochemical Properties

This compound is a white, powdery solid that is soluble in water.[4] It is known for its high thermal stability, with a melting point of approximately 350 °C.[1]

| Property | Value | Source |

| Appearance | White powdery solid | [1] |

| Melting Point | 350 °C (lit.) | [1] |

| Molecular Weight | 338.22 g/mol | [1][2][4] |

| Solubility | Soluble in water | [4] |

| Storage Temperature | Room Temperature | [1] |

Synthesis of this compound

A straightforward and common laboratory preparation of this compound involves the reaction of trifluoromethanesulfonic acid with calcium carbonate.[1] This acid-base reaction yields the calcium salt, water, and carbon dioxide.

Reaction: 2 CF₃SO₃H + CaCO₃ → Ca(CF₃SO₃)₂ + H₂O + CO₂

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, suspend calcium carbonate (1.0 equivalent) in a suitable solvent such as toluene.

-

Acid Addition: Slowly add trifluoromethanesulfonic acid (2.0 equivalents) to the suspension with stirring at room temperature. The addition is exothermic and will be accompanied by the evolution of carbon dioxide gas.

-

Reaction Completion: Continue stirring the mixture at room temperature until the gas evolution ceases, indicating the completion of the reaction.

-

Isolation: The resulting solid, this compound, can be isolated by filtration.

-

Drying: The collected solid should be dried under vacuum to remove any residual solvent and water.

This method is advantageous due to the ready availability of the starting materials and the simplicity of the procedure.[1]

Applications in Organic Synthesis: A Powerful Lewis Acid Catalyst

This compound is widely employed as a Lewis acid catalyst in a variety of organic transformations.[8] Its stability, ease of handling, and catalytic activity make it a valuable tool for synthetic chemists.

Aminolysis of Epoxides for the Synthesis of β-Amino Alcohols

One of the most well-documented applications of this compound is in the ring-opening of epoxides with amines to afford β-amino alcohols.[1][4][9] This reaction is of significant importance in medicinal chemistry as the β-amino alcohol motif is a key structural feature in many pharmaceutical agents.

The use of this compound as a catalyst offers several advantages over traditional methods, which often require high temperatures and long reaction times.[1] The calcium triflate-catalyzed reaction proceeds efficiently under mild conditions, typically at room temperature in a solvent like acetonitrile.[1]

Proposed Mechanism:

The Lewis acidic calcium cation is believed to coordinate to the oxygen atom of the epoxide ring, thereby activating it towards nucleophilic attack by the amine. This coordination polarizes the C-O bond, facilitating the ring-opening process. The reaction generally proceeds with high regio- and stereoselectivity, following an Sₙ2-type mechanism.[1]

Caption: Proposed mechanism for the this compound-catalyzed aminolysis of epoxides.

Representative Experimental Protocol:

-

Reaction Setup: To a solution of the epoxide (1.0 mmol) and the amine (1.0 mmol) in acetonitrile (5 mL), add this compound (0.1 mmol, 10 mol%).

-

Reaction: Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: The crude product can be purified by column chromatography on silica gel to afford the desired β-amino alcohol.

This protocol has been successfully applied to a wide range of epoxides and amines, demonstrating the broad applicability of this compound in this transformation.[1]

Other Lewis Acid-Catalyzed Reactions

Beyond the aminolysis of epoxides, this compound has shown utility in other important organic reactions, including:

-

Aldol Reactions: As a Lewis acid, it can catalyze the reaction between an enolate and a carbonyl compound to form a β-hydroxy carbonyl compound.

-

Michael Additions: It can facilitate the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.

-

Friedel-Crafts Reactions: this compound can act as a catalyst for the alkylation and acylation of aromatic rings.[10][11]

While the use of this compound in these reactions is less extensively documented than in epoxide aminolysis, its potential as a mild and efficient Lewis acid catalyst warrants further investigation.

Applications in Electrochemistry

This compound is also explored as a component of electrolytes in battery technologies.[1] The triflate anion is known for its high stability and ability to delocalize the negative charge, which can contribute to good ionic conductivity and a wide electrochemical stability window. While lithium trifluoromethanesulfonate is more commonly used in lithium-ion batteries, the calcium salt is of interest for the development of calcium-ion batteries, which are being investigated as a potentially safer and more cost-effective alternative to lithium-ion technology.[6][12][13]

Analytical Characterization

The identity and purity of this compound are typically confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is particularly useful for characterizing the triflate anion, which exhibits a characteristic singlet in the spectrum.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the S=O and C-F bonds of the trifluoromethanesulfonate group.

-

Assay by Titration: The purity of the salt can be determined by titration.[1]

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.[9]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[9]

-

Handling: Avoid contact with skin and eyes. Do not breathe dust. Use in a well-ventilated area.[9]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[9] It is incompatible with strong oxidizing agents and strong acids.[9]

Conclusion

This compound, or calcium triflate, is a versatile and valuable compound for researchers and scientists in both academia and industry. Its various synonyms all point to a powerful Lewis acid catalyst with significant applications in organic synthesis, particularly in the preparation of β-amino alcohols. Its potential in electrochemical systems further broadens its utility. By understanding its nomenclature, properties, synthesis, and applications as outlined in this guide, researchers can effectively harness the capabilities of this important chemical tool.

References

- 1. fishersci.co.uk [fishersci.co.uk]

- 2. Calcium Bis(Trifluoromethanesulfonate) MSDS/SDS | Supplier & Distributor [ccount-chem.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. This compound 99.9 55120-75-7 [sigmaaldrich.com]

- 5. chemimpex.com [chemimpex.com]

- 6. scbt.com [scbt.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. CN111116429A - Method for synthesizing alkali metal trifluoromethanesulfonate - Google Patents [patents.google.com]

- 9. fishersci.com [fishersci.com]

- 10. researchgate.net [researchgate.net]

- 11. pmda.go.jp [pmda.go.jp]

- 12. Methyl trifluoromethanesulfonate(333-27-7) 1H NMR [m.chemicalbook.com]

- 13. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Lewis Acidity of Calcium Trifluoromethanesulfonate

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium trifluoromethanesulfonate, Ca(OTf)₂, has emerged as a compelling Lewis acid catalyst in modern organic synthesis. Its appeal lies in a unique combination of moderate Lewis acidity, high stability towards air and moisture, and its composition from earth-abundant and non-toxic calcium.[1][2] This guide provides a comprehensive technical overview of the Lewis acidic properties of Ca(OTf)₂. It moves beyond a simple cataloging of reactions to explore the fundamental principles of its Lewis acidity, the rigorous experimental and computational methods used for its characterization, and the practical implications for designing efficient and sustainable chemical transformations. We present detailed, field-proven protocols for quantifying its acidic character and contextualize its catalytic performance through comparative data. This document is intended to serve as a foundational resource for researchers seeking to understand and effectively deploy Ca(OTf)₂ in their synthetic endeavors.

The Molecular Basis of Lewis Acidity in this compound

The Lewis acidity of this compound stems from the electrophilic nature of the Ca²⁺ cation, which is amplified by the presence of two trifluoromethanesulfonate (triflate, OTf⁻) anions. The triflate anion is the conjugate base of trifluoromethanesulfonic acid (TfOH), a superacid. Consequently, the triflate anion is an exceptionally poor Lewis base with its negative charge highly delocalized and stabilized by the potent electron-withdrawing effects of the trifluoromethyl (-CF₃) group.

This combination of a charge-dense dication (Ca²⁺) and two weakly coordinating anions is the key to its function.[2] The calcium ion possesses vacant orbitals that can readily accept electron density from Lewis basic substrates (e.g., the oxygen of a carbonyl group or the nitrogen of an imine). The triflate anions do not strongly bind to the calcium center, leaving it coordinatively unsaturated and available to activate substrates. This contrasts with salts like calcium chloride, where the more Lewis basic chloride ions would more effectively compete with the substrate for coordination to the Ca²⁺ center, thereby diminishing its effective Lewis acidity.

The stability of Ca(OTf)₂ in the presence of air and moisture, a significant practical advantage over many traditional Lewis acids like AlCl₃ or TiCl₄, can also be attributed to this structural arrangement.[1] While the Ca²⁺ ion is oxophilic, the overall complex is less prone to irreversible hydrolysis under typical reaction conditions, rendering it a more robust and user-friendly catalyst.

Figure 1. Conceptual diagram of Ca(OTf)₂ Lewis acidity.

Quantitative and Qualitative Characterization of Lewis Acidity

Assessing the strength of a Lewis acid is critical for predicting its catalytic activity and selecting the optimal catalyst for a given transformation. Several spectroscopic techniques are employed for this purpose, each providing unique insights into the electronic and coordinative properties of the Lewis acid center.

The Gutmann-Beckett Method: ³¹P NMR Spectroscopy

The Gutmann-Beckett method is a widely accepted experimental procedure for quantifying the Lewis acidity of a substance in solution by determining its Acceptor Number (AN).[3][4] The method utilizes a probe molecule, typically triethylphosphine oxide (Et₃PO or TEPO), which contains a ³¹P atom and a Lewis basic oxygen atom.

The principle is based on the change in the ³¹P NMR chemical shift (δ) of TEPO upon interaction with a Lewis acid. When the Lewis basic oxygen of TEPO coordinates to the Ca²⁺ center of Ca(OTf)₂, electron density is drawn away from the phosphorus atom. This deshielding effect results in a downfield shift (a more positive ppm value) of the ³¹P NMR signal. The magnitude of this shift is directly proportional to the strength of the Lewis acid.

The Acceptor Number is calculated using the following formula:[4]

AN = 2.21 × (δsample - 41.0)

Where:

-

δsample is the observed ³¹P chemical shift of TEPO in the presence of the Lewis acid in a non-coordinating solvent (e.g., dichloromethane or 1,2-dichloroethane).

-

41.0 is the reference chemical shift of TEPO in the weakly Lewis acidic solvent hexane, defined as AN = 0.

This protocol describes a self-validating system for determining the Acceptor Number of Ca(OTf)₂. The causality behind each step is explained to ensure reproducibility and accuracy.

-

Catalyst and Reagent Preparation:

-

Causality: The presence of water or coordinating solvents can compete with the TEPO probe, leading to an artificially low measured Lewis acidity. Therefore, rigorous drying is the most critical step.

-

Dry Ca(OTf)₂ (commercially available, e.g., from Sigma-Aldrich[5]) under high vacuum (e.g., <0.1 mmHg) at an elevated temperature (e.g., 120-150 °C) for at least 12 hours. Store the dried salt in an inert atmosphere glovebox.

-

Dry the probe molecule, triethylphosphine oxide (TEPO), by azeotropic distillation with toluene or by drying over molecular sieves. Store in a glovebox.

-

Use a deuterated, non-coordinating solvent such as deuterated chloroform (CDCl₃) or dichloromethane (CD₂Cl₂), passed through a column of activated alumina and stored over molecular sieves in a glovebox.

-

-

Stock Solution Preparation (Inside a Glovebox):

-

Prepare a stock solution of TEPO in the chosen deuterated solvent (e.g., 0.1 M).

-

Prepare a stock solution of the dried Ca(OTf)₂ in the same solvent (e.g., 0.1 M). Complete dissolution may require sonication.

-

-

NMR Sample Preparation and Measurement:

-

Causality: A titration experiment provides a more complete picture of the interaction than a single-point measurement, allowing for the determination of binding stoichiometry and association constants.[6][7]

-

Prepare a series of NMR tubes. To each tube, add a fixed amount of the TEPO stock solution.

-

Add increasing equivalents of the Ca(OTf)₂ stock solution to the series of tubes (e.g., 0.2, 0.4, 0.6, 0.8, 1.0, 1.2, 1.5, and 2.0 equivalents relative to TEPO).

-

Acquire a ³¹P{¹H} (proton-decoupled) NMR spectrum for each sample. Use an external standard of 85% H₃PO₄ (δ = 0 ppm) or an internal standard that does not interact with the Lewis acid.

-

-

Data Analysis:

-

Plot the observed ³¹P chemical shift (δobs) as a function of the [Ca(OTf)₂]/[TEPO] molar ratio.

-

The chemical shift at saturation (where adding more Lewis acid does not cause a further downfield shift) can be used to calculate a representative AN value for the Ca(OTf)₂-TEPO adduct.

-

Figure 2. Workflow for Gutmann-Beckett AN determination.

FTIR Spectroscopy with Pyridine Probe

Fourier-transform infrared (FTIR) spectroscopy using an adsorbed probe molecule, most commonly pyridine, is a powerful technique for the qualitative and semi-quantitative analysis of acid sites on solid catalysts.[8][9] This method is particularly useful for distinguishing between Brønsted acid sites (proton donors) and Lewis acid sites (electron-pair acceptors).

When pyridine adsorbs onto the surface of Ca(OTf)₂, it interacts with the Ca²⁺ Lewis acid sites. This coordination causes a shift in the vibrational frequencies of the pyridine ring. Specifically, the appearance of an IR absorption band at approximately 1445-1450 cm⁻¹ is characteristic of pyridine coordinated to a Lewis acid site (Py-L complex).[9][10] A band around 1540-1545 cm⁻¹ , indicative of the pyridinium ion (Py-H⁺), would signal the presence of Brønsted acid sites. For anhydrous Ca(OTf)₂, the spectrum is expected to be dominated by the Lewis acid band.

-

Sample Preparation and Activation:

-

Causality: The catalyst surface must be free of adsorbed water and other atmospheric contaminants to allow for interaction with the probe molecule.

-

Press a small amount of finely ground, dried Ca(OTf)₂ into a self-supporting wafer.

-

Mount the wafer in a specialized IR cell that allows for in-situ heating and gas flow.

-

Heat the sample under high vacuum (e.g., 10⁻⁵ torr) at a specific temperature (e.g., 150 °C) for several hours to activate the surface.

-

Cool the sample to the desired adsorption temperature (e.g., 50 °C) and record a background spectrum.

-

-

Pyridine Adsorption:

-

Introduce pyridine vapor into the cell at a controlled pressure for a set amount of time (e.g., 30 minutes) to ensure saturation of the acid sites.

-

-

Desorption and Spectral Acquisition:

-

Causality: Stepwise thermal desorption allows for the differentiation of acid site strength. Weakly bound pyridine will desorb at lower temperatures, while strongly bound pyridine will remain, allowing for the characterization of strong acid sites.

-

Evacuate the cell to remove physisorbed and weakly bound pyridine. Record the IR spectrum.

-

Increase the temperature in steps (e.g., to 100 °C, 150 °C, 200 °C), holding at each temperature while evacuating. Record a spectrum at each temperature step.

-

-

Spectral Analysis:

-

Subtract the background spectrum from each of the pyridine adsorption spectra.

-

Identify the characteristic band for Lewis acidity (~1445 cm⁻¹). The absence of a band at ~1540 cm⁻¹ confirms the lack of significant Brønsted acidity.

-

The intensity of the 1445 cm⁻¹ band can be used to semi-quantitatively compare the number of Lewis acid sites between different catalyst preparations or with other Lewis acids. The persistence of this band at higher desorption temperatures indicates stronger Lewis acid sites.[11][12]

-

Application in Catalysis: A Mechanistic Perspective

The utility of Ca(OTf)₂ as a Lewis acid catalyst is demonstrated across a wide range of organic reactions. Its primary role is to coordinate to a Lewis basic functional group in a substrate, thereby lowering the energy of the reaction's transition state.

Electrophilic Activation of Carbonyls and Imines

A quintessential application of Ca(OTf)₂ is the activation of carbonyl compounds (aldehydes, ketones, esters) and imines.[5] In reactions like the Friedel-Crafts, Diels-Alder, or Michael addition, the catalyst coordinates to the carbonyl oxygen or imine nitrogen. This coordination polarizes the C=O or C=N bond, rendering the carbonyl/iminyl carbon significantly more electrophilic and susceptible to nucleophilic attack.

Figure 3. General mechanism of carbonyl activation by Ca(OTf)₂.

Comparative Performance in Catalysis

While not as potent as strong Lewis acids like Sc(OTf)₃ or AlCl₃, Ca(OTf)₂ often provides a superior balance of reactivity, selectivity, and practical handling.[13][14] In many instances, higher catalyst loadings or slightly elevated temperatures are sufficient to achieve comparable results, but with the benefit of reduced side reactions and easier workup. A notable example is in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, where Ca(OTf)₂ has been shown to be a highly effective and more economical catalyst compared to its triflimide counterpart, Ca(NTf₂)₂.[13]

Table 1: Illustrative Comparison of Lewis Acids in the SuFEx Reaction (Data synthesized from literature reports for illustrative purposes)[13]

| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Relative Cost |

| Ca(OTf)₂ | 10 | 25 | 12 | 89 | Low |

| Ca(NTf₂)₂ | 10 | 25 | 12 | 81 | High |

| LiNTf₂ | 10 | 25 | 12 | 88 | Medium |

| Zn(NTf₂)₂ | 10 | 25 | 12 | 88 | High |

| La(NTf₂)₃ | 10 | 25 | 12 | 99 | Very High |

| No Catalyst | - | 25 | 24 | <5 | - |

This data highlights that Ca(OTf)₂ provides performance comparable to more expensive and complex catalysts, underscoring its value as a sustainable and cost-effective option in process development and large-scale synthesis.

Computational Insights

Density Functional Theory (DFT) calculations serve as a powerful tool to complement experimental studies. For Ca(OTf)₂, computational analysis can elucidate:

-

Coordination Geometry: Predicting the preferred coordination number and geometry of the calcium center when complexed with various substrates.

-

Activation Energies: Calculating the energy barriers for reaction pathways with and without the catalyst, thereby quantifying the catalytic effect.

-

Orbital Interactions: Visualizing the frontier molecular orbitals (HOMO-LUMO) to understand how the catalyst alters the electronic structure of the substrate, making it more reactive.[1][15]

DFT studies on related calcium-catalyzed systems suggest that the Ca²⁺ ion, in concert with its weakly coordinating anions, effectively lowers the LUMO of the coordinated substrate, facilitating nucleophilic attack and accelerating the reaction rate.[1]

Conclusion and Outlook

This compound is a mild, robust, and economical Lewis acid catalyst whose utility is rooted in the fundamental properties of the Ca²⁺ ion and the non-coordinating nature of the triflate anion. Its Lewis acidity, while moderate, is sufficient to catalyze a broad spectrum of important organic transformations. The true value of Ca(OTf)₂ for the modern chemist lies in its practicality: it is easy to handle, stable to ambient conditions, and derived from sustainable resources.

The experimental protocols detailed herein for ³¹P NMR and FTIR spectroscopy provide a reliable framework for researchers to quantitatively and qualitatively assess its Lewis acidic character, enabling rational catalyst selection and reaction optimization. As the demand for greener and more cost-effective chemical processes grows, the importance and application of well-characterized, earth-abundant metal catalysts like Ca(OTf)₂ will undoubtedly continue to expand.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. magritek.com [magritek.com]

- 4. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Study of interactions between Brønsted acids and triethylphosphine oxide in solution by 31P NMR: evidence for 2 : 1 species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Lewis Acid-Catalyzed Sulfur Fluoride Exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]

- 15. Mechanistic Insights into the Effect of Ca on the Oxidation Behavior of Fe3O4: A Combined DFT and AIMD Study | MDPI [mdpi.com]

Solubility of Calcium triflate in organic solvents

An In-depth Technical Guide to the Solubility of Calcium Triflate in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

Calcium trifluoromethanesulfonate, commonly known as calcium triflate (Ca(OTf)₂), has emerged as a versatile and eco-friendly Lewis acid catalyst for a multitude of organic transformations and as a promising component in next-generation battery electrolytes.[1][2][3] Its efficacy in these applications is fundamentally governed by its interaction with the reaction medium—specifically, its solubility in organic solvents. This guide provides a comprehensive analysis of the principles governing the solubility of calcium triflate, collates available quantitative and qualitative data, presents a robust experimental protocol for solubility determination, and discusses the practical implications for researchers in synthetic chemistry and materials science.

Introduction: The Significance of Calcium Triflate and Its Solubility

Calcium triflate is the calcium salt of trifluoromethanesulfonic acid, a superacid. This parentage results in the triflate anion (CF₃SO₃⁻) being an exceptionally stable, non-coordinating anion. This property, combined with the Lewis acidic nature of the Ca²⁺ cation, makes Ca(OTf)₂ a highly effective catalyst that is stable towards air and moisture, offering a milder and more sustainable alternative to traditional Lewis acids like AlCl₃ or TiCl₄.[3][4][5]

The utility of a homogeneous catalyst is predicated on its ability to dissolve in the reaction solvent to ensure maximum interaction with substrates. Poor solubility leads to lower effective catalyst concentration, reduced reaction rates, and potential heterogeneity, complicating kinetics and reproducibility. In the context of electrolytes, high salt solubility and dissociation are paramount for achieving optimal ionic conductivity.[6] Therefore, a thorough understanding of Ca(OTf)₂ solubility is not merely academic; it is a critical prerequisite for rational solvent selection, reaction optimization, and the design of advanced electrochemical systems.

Theoretical Framework: Factors Governing Solubility

The dissolution of an ionic salt like calcium triflate in an organic solvent is a thermodynamic process governed by the balance between the energy required to break the crystal lattice (Lattice Energy) and the energy released upon interaction of the ions with solvent molecules (Solvation Energy).

Key Influencing Factors:

-

Lattice Energy: This is the energy holding the Ca²⁺ and OTf⁻ ions together in the solid crystal. For dissolution to occur, the solvation energy must be sufficient to overcome this barrier.

-

Solvation Energy: This is the energy released when ions are stabilized by solvent molecules. It is primarily influenced by the following solvent properties:

-

Polarity and Dielectric Constant (ε): Polar solvents with high dielectric constants are more effective at shielding the electrostatic attraction between the Ca²⁺ and OTf⁻ ions, promoting their separation and dissolution.[7]

-

Coordinating Ability (Donor Number): Solvents that are good Lewis bases (high donor number) can effectively coordinate to the Lewis acidic Ca²⁺ cation. This coordination is a primary driver of solvation. Ethers, ketones, amides (like DMF), and sulfoxides (like DMSO) are strong donor solvents.[8]

-

-

"Like Dissolves Like": This principle suggests that polar salts will dissolve best in polar solvents.[7] The interplay between a solvent's polarity and its coordinating ability determines its effectiveness in dissolving Ca(OTf)₂.

The relationship between these factors is visualized in the diagram below.

Caption: Factors influencing the dissolution of Calcium Triflate.

Solubility Data for Calcium Triflate

Quantitative solubility data for calcium triflate in a wide range of organic solvents is not extensively consolidated in the literature. However, by combining information from studies on calcium-based electrolytes, catalytic applications, and chemical supplier information, a qualitative and partially quantitative profile can be assembled.

Table 1: Solubility Profile of Calcium Triflate in Various Organic Solvents

| Solvent | Type | Dielectric Constant (ε, 20-25°C) | Solubility | Reference |

| High Polarity / Coordinating Solvents | ||||

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 47.2 | Expected to be Soluble | [9] |

| N,N-Dimethylformamide (DMF) | Amide | 38.3 | Soluble | [6] |

| Acetonitrile (MeCN) | Nitrile | 37.5 | Soluble | [10] |

| Propylene Carbonate (PC) | Carbonate | 65.1 | Soluble (0.1 M readily prepared) | [6] |

| Ethylene Carbonate (EC) | Carbonate | 89.8 | Soluble | [6] |

| Methanol (MeOH) | Alcohol | 32.7 | Likely Soluble (by analogy) | [11] |

| Moderate Polarity / Coordinating Solvents | ||||

| Tetrahydrofuran (THF) | Ether | 7.6 | Limited Solubility | [6] |

| Low Polarity / Non-Coordinating Solvents | ||||

| Dichloromethane (DCM) | Halogenated | 9.1 | Sparingly Soluble / Insoluble | [11] |

| Diethyl Ether (Et₂O) | Ether | 4.3 | Insoluble (used as anti-solvent) | [10] |

Note: "Soluble" indicates that the substance can be dissolved to catalytically relevant concentrations (e.g., 0.1 M), but the saturation limit is not specified in the cited literature.[6][10] The solubility of related metal triflates, such as zinc triflate, informs some of the expectations.[11]

Field Insights:

-

High-permittivity and high-donor-number solvents like DMF, DMSO, and organic carbonates are the most effective at dissolving calcium triflate.[6] This is crucial for battery electrolyte formulations.

-

Acetonitrile is a common solvent for reactions involving metal triflates and is effective for dissolving Ca(OTf)₂.[10]

-

Ethers show a dichotomy. While THF has some solvating power, its lower polarity limits solubility. Diethyl ether is effectively a non-solvent and can be used to precipitate the salt from other solutions.[6][10]

-

Halogenated solvents like dichloromethane are generally poor solvents for ionic salts and are not recommended if high concentrations of Ca(OTf)₂ are required.

Experimental Protocol for Quantitative Solubility Determination

For solvents where data is unavailable, the following robust gravimetric method, based on established principles, can be employed to determine the solubility of calcium triflate.[12][13]

Core Principle: A supersaturated solution of Ca(OTf)₂ in the solvent of interest is prepared and allowed to equilibrate at a constant temperature. The saturated liquid phase is then carefully separated and the solvent is evaporated, allowing the mass of the dissolved salt to be determined.

Materials & Equipment:

-

Anhydrous Calcium Triflate (Ca(OTf)₂) (Note: Must be dried under vacuum at >120°C prior to use due to its hygroscopic nature).[14]

-

Anhydrous-grade organic solvent of interest.

-

Analytical balance (±0.1 mg precision).

-

Temperature-controlled orbital shaker or water bath.

-

Glass vials with PTFE-lined screw caps.

-

Syringes and 0.2 µm PTFE syringe filters.

-

Inert atmosphere glovebox or glove bag (recommended).

Caption: Experimental workflow for determining Ca(OTf)₂ solubility.

Step-by-Step Methodology:

-

Preparation: To a 10 mL glass vial, add approximately 5 mL of the chosen anhydrous solvent. Add an excess of pre-dried calcium triflate (e.g., 1-2 grams). The presence of undissolved solid is essential to ensure saturation.

-

Causality: Using anhydrous components is critical because residual water can significantly alter the solvation environment and provide artificially high solubility readings.[13]

-

-

Equilibration: Seal the vial tightly and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25°C). Agitate the slurry for a minimum of 24 hours.

-

Self-Validation: To ensure equilibrium has been reached, it is advisable to take measurements at multiple time points (e.g., 24h, 48h). Consistent results indicate that the solution is fully saturated.[12]

-

-

Phase Separation: Remove the vial from the shaker and let it stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.

-

Sampling: Carefully draw a sample of the clear supernatant into a syringe, avoiding any solid particles. Attach a 0.2 µm PTFE syringe filter and discard the first few drops.

-

Causality: Filtration is a critical step to ensure that no microscopic solid particles are transferred, which would erroneously inflate the final measured mass.

-

-

Aliquot Transfer: Dispense a precise volume (e.g., 1.00 mL) of the clear, saturated solution into a clean, dry, pre-weighed vial. Record the exact mass of the empty vial (M_vial).

-

Solvent Evaporation: Place the vial in a vacuum oven at a moderate temperature (e.g., 60-80°C) until the solvent is completely removed and the residue is dry.

-

Final Weighing: Allow the vial to cool to room temperature in a desiccator, then weigh it again to get the final mass of the vial plus the dissolved salt (M_final).

-

Calculation:

-

Mass of dissolved Ca(OTf)₂: M_salt = M_final - M_vial

-

Solubility (g / 100 mL): S = (M_salt / Volume of Aliquot in mL) * 100

-

Practical Implications for Solvent Selection

-

For Catalysis: In reactions like Friedel-Crafts or epoxide openings, where Ca(OTf)₂ acts as a Lewis acid, the choice of solvent must balance the solubility of the catalyst with the solubility of the reactants and compatibility with the reaction conditions.[1] While a highly coordinating solvent like DMF would dissolve the catalyst well, it might interfere with catalysis by competing for coordination to the Ca²⁺ center.[8] Often, a compromise is needed. Acetonitrile or mixed solvent systems can provide sufficient catalyst solubility without passivating its Lewis acidity.

-

For Electrochemistry: In battery applications, high solubility is non-negotiable. Solvents like ethylene carbonate (EC) and propylene carbonate (PC) are favored due to their high dielectric constants, which promote salt dissociation and lead to higher ionic conductivity.[6] The limited solubility in ether-based solvents is a significant hurdle for their use in high-performance calcium batteries.

Conclusion

The solubility of calcium triflate in organic solvents is a complex interplay between the salt's lattice energy and the solvent's ability to solvate the constituent ions, driven primarily by the solvent's polarity and coordinating ability. While comprehensive quantitative data remains scarce, a clear trend emerges: polar, coordinating solvents like carbonates, amides, and nitriles are effective media for dissolving Ca(OTf)₂, whereas less polar ethers and halogenated solvents are poor choices. For applications demanding precise knowledge of solubility limits, the provided experimental protocol offers a reliable path forward. A deeper understanding of these solubility characteristics is essential for rationally designing and optimizing the growing number of chemical processes that leverage this versatile and important calcium salt.

References

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. Research Portal [ujcontent.uj.ac.za]

- 5. Calcium-based Lewis acid catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. researchgate.net [researchgate.net]

- 9. ptacts.uspto.gov [ptacts.uspto.gov]

- 10. researchgate.net [researchgate.net]

- 11. Zinc trifluoromethanesulfonate, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 14. gelest.com [gelest.com]

Early research on Calcium trifluoromethanesulfonate applications

An In-depth Technical Guide to the Early Research Applications of Calcium Trifluoromethanesulfonate

Authored by a Senior Application Scientist

Foreword: The Emergence of a Versatile Reagent

In the landscape of synthetic chemistry and materials science, the quest for reagents that are efficient, stable, and versatile is perpetual. This compound, often referred to as calcium triflate [Ca(OTf)₂], emerged as a compound of significant interest due to the unique combination of a hard Lewis acidic metal center (Ca²⁺) and a weakly coordinating, highly stable anion (triflate, OTf⁻). This guide delves into the foundational research that established Ca(OTf)₂ as a valuable tool, moving beyond a simple catalog of reactions to explore the mechanistic reasoning and experimental rationale that drove its early adoption. We will examine its initial applications in Lewis acid catalysis, a field where it offered a milder and more moisture-tolerant alternative to traditional catalysts, and touch upon its nascent explorations in electrochemistry and materials.

Core Attributes and Synthesis of this compound

The utility of any reagent is fundamentally tied to its intrinsic properties. Calcium triflate is a white, powdery solid characterized by high thermal stability, with a melting point recorded at 350 °C, and good solubility in water and various organic solvents.[1][2][3] Its significance stems from the trifluoromethanesulfonate anion (CF₃SO₃⁻), the conjugate base of the superacid, triflic acid (TfOH).[4][5] The triflate anion is an exceptionally poor nucleophile and an excellent leaving group, which ensures that the calcium cation can exert its Lewis acidity without interference from its counter-ion.[6][7]

Physicochemical Properties

A summary of the key properties of this compound is presented below, providing a quick reference for its physical and chemical characteristics.

| Property | Value | Source(s) |

| Molecular Formula | C₂CaF₆O₆S₂ | [1][2] |

| Molecular Weight | 338.22 g/mol | [1] |

| CAS Number | 55120-75-7 | [1][2] |

| Appearance | White to greyish powdery solid | [1][2] |

| Melting Point | 350 °C (lit.) | [1] |

| Solubility | Soluble in water | [2][3] |

| Lewis Acidity | Strong | [8] |

| Moisture Stability | High, stable in air and moisture | [9][10] |

Foundational Synthesis Protocol

The early and still common preparation of calcium triflate is a straightforward acid-base neutralization, prized for its simplicity and high yield. This self-validating system ensures a pure product, as the reactants are easily sourced and the reaction proceeds cleanly.

Experimental Protocol: Synthesis of this compound

-

Reactant Preparation: In a well-ventilated fume hood, carefully measure a stoichiometric amount of trifluoromethanesulfonic acid (TfOH).

-

Neutralization: Slowly add the TfOH to a stirred suspension of a slight excess of calcium oxide (CaO) or calcium carbonate (CaCO₃) in a suitable solvent (e.g., water or methanol). The use of an excess of the calcium base ensures complete consumption of the highly corrosive superacid.

-

Reaction Monitoring: The reaction is exothermic. Continue stirring until the evolution of gas (CO₂ if using CaCO₃) ceases and the mixture reaches a neutral pH.

-

Isolation: Filter the resulting mixture to remove any unreacted calcium base.

-

Purification: Remove the solvent from the filtrate under reduced pressure (rotary evaporation) to yield the crude calcium triflate.

-

Drying: Dry the resulting white solid under a high vacuum at an elevated temperature (e.g., 100-120 °C) to remove any residual water or solvent, affording the anhydrous salt with a typical yield of over 95%.[2]

Caption: Synthesis workflow for this compound.

Core Application: Lewis Acid Catalysis in Organic Synthesis

The most significant area of early research for Ca(OTf)₂ was its application as a Lewis acid catalyst. Traditional Lewis acids like aluminum chloride (AlCl₃) or titanium tetrachloride (TiCl₄) are notoriously sensitive to moisture, requiring strictly anhydrous conditions and often more than stoichiometric amounts.[8] The discovery that alkaline earth metal salts with weakly coordinating anions could function as water-tolerant Lewis acids was a pivotal development.[9][10] Ca(OTf)₂ became a prime example of this new class of catalysts, valued for its stability, ease of handling, and mild reaction conditions.[9][10]

Mechanism of Action: Electrophilic Activation

The catalytic activity of Ca(OTf)₂ is rooted in the ability of the Ca²⁺ ion to coordinate with lone-pair-bearing atoms (typically oxygen or nitrogen) in a substrate. This coordination withdraws electron density from the substrate, rendering it more electrophilic and thus more susceptible to nucleophilic attack. Because the triflate anion does not compete for the metal center, the catalyst's full Lewis acidity is available for the substrate.

Caption: Generalized mechanism of Ca(OTf)₂ Lewis acid catalysis.

Foundational Catalytic Application: Aminolysis of Epoxides

One of the earliest and most well-documented uses of Ca(OTf)₂ is in catalyzing the ring-opening of epoxides with amines to form β-amino alcohols.[3][11] These structural motifs are crucial in the synthesis of pharmaceuticals and natural products. The catalyst facilitates the reaction under mild conditions, offering high yields and regioselectivity.

Experimental Protocol: Ca(OTf)₂-Catalyzed Synthesis of a β-Amino Alcohol

-

Reaction Setup: To a solution of an epoxide (1.0 mmol) and an amine (1.1 mmol) in a suitable solvent such as acetonitrile (5 mL), add this compound (0.1 mmol, 10 mol%).

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C). Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Isolation: Purify the resulting crude product by column chromatography on silica gel to afford the desired β-amino alcohol. This method has been noted for its high yields and short reaction times, particularly under microwave irradiation.[11]

Expansion to Other Transformations

Building on the success with epoxides, early research quickly demonstrated the broader utility of Ca(OTf)₂. It was found to be an effective catalyst for a range of other important organic reactions, including:

-

Aldol and Michael Additions: Facilitating the formation of carbon-carbon bonds by activating carbonyl compounds.

-

Friedel-Crafts Reactions: While less potent than superacids like TfOH itself, Ca(OTf)₂ was explored as a mild catalyst for certain Friedel-Crafts alkylations and acylations.[8]

-

One-Pot Nitrile Synthesis: Used in the direct conversion of aldehydes to their corresponding nitriles.

Notably, Ca(OTf)₂ proved to be a cost-effective alternative to other metal triflates, such as the more expensive Scandium(III) triflate pioneered by Kobayashi, while still offering the benefit of water tolerance.[8] It also showed comparable or superior performance to other common Lewis acids in specific Sulfur Fluoride Exchange (SuFEx) reactions.[12][13]

Exploratory Research in Electrochemical Applications

Early investigations into next-generation battery technologies identified calcium as a promising anode material due to its abundance, safety, and high theoretical capacity.[14] However, the development of a functional calcium-based battery was—and remains—hindered by the lack of suitable electrolytes that permit reversible plating and stripping of calcium metal.[14][15]

Calcium triflate was one of the commercially available, simple calcium salts investigated in these early studies.[16] Researchers explored its use in various organic solvents, particularly carbonates like propylene carbonate (PC), to understand the fundamental challenges of calcium electrochemistry.[17]

The Challenge of the Passivation Layer

A primary finding of this early research was that calcium metal is highly reactive and readily forms a dense, ion-blocking passivation layer (Solid Electrolyte Interphase or SEI) upon contact with most electrolytes.[14] This layer, often composed of decomposition products from the solvent or the anion, was found to be poorly conductive to Ca²⁺ ions at room temperature, preventing sustained electrochemical cycling. While Ca(OTf)₂ was a logical candidate due to its stability, the triflate anion itself was not immune to decomposition at the highly reducing potential of the calcium anode.[16][18] These early studies, though not leading to an immediate breakthrough, were crucial in defining the core problem of interfacial chemistry that continues to be a major focus in the field of calcium batteries.[14]

Caption: The SEI challenge in early Ca(OTf)₂ electrolyte research.

Conclusion and Future Outlook

The early research into this compound established it as a robust, mild, and highly versatile Lewis acid catalyst. Its primary contribution was providing chemists with a water-tolerant and easy-to-handle tool for a variety of crucial organic transformations, most notably the aminolysis of epoxides. This work paved the way for the broader acceptance of alkaline earth metals in catalysis, offering a more sustainable alternative to rare-earth or transition metals.[10][11] While its initial exploration as a battery electrolyte highlighted significant challenges related to interfacial chemistry, these foundational studies were instrumental in shaping the direction of future research in the multivalent battery field. The principles uncovered during this early period continue to inform the design of new catalysts and materials today.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound|lookchem [lookchem.com]

- 3. This compound | 55120-75-7 [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Calcium-based Lewis acid catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Lewis Acid-Catalyzed Sulfur Fluoride Exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Progress and prospects of electrolyte chemistry of calcium batteries - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00267A [pubs.rsc.org]

- 15. Local Structure and Dynamics in Solvent‐Free Molten Salt Ca2+‐Electrolytes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. A fluorine-free electrolyte for calcium metal batteries - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of Metal Triflates: A Paradigm Shift in Catalysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery and development of metal triflates as catalysts represent a cornerstone in modern organic synthesis, offering a versatile and robust alternative to traditional Lewis acids. This guide provides a comprehensive overview of the historical context, foundational principles, and expansive applications of metal triflates in catalysis. From their conceptual origins rooted in superacid chemistry to their current status as indispensable tools in academic and industrial laboratories, we explore the synthesis, properties, and mechanistic intricacies of these remarkable catalysts. Particular emphasis is placed on their role as water-tolerant Lewis acids, a characteristic that has revolutionized reaction design and opened new avenues for green chemistry. This guide serves as an in-depth resource for researchers, scientists, and drug development professionals, providing both a historical perspective and practical insights into the application of metal triflates in the synthesis of complex molecules.

Genesis: From Superacids to a New Class of Catalysts

The story of metal triflates in catalysis is intrinsically linked to the development of superacids. In the mid-20th century, George A. Olah's pioneering work on superacids, such as "Magic Acid" (a mixture of fluorosulfuric acid and antimony pentafluoride), laid the groundwork for understanding highly acidic media and their ability to generate and stabilize carbocations.[1][2] This research culminated in his 1994 Nobel Prize in Chemistry.[1][2] A key component in this field is trifluoromethanesulfonic acid (triflic acid, TfOH), one of the strongest known monoprotic acids.[3] The exceptional stability of its conjugate base, the triflate anion (TfO⁻), is due to extensive resonance delocalization and the strong electron-withdrawing effect of the trifluoromethyl group.[4][5] This inherent stability makes the triflate anion a weakly coordinating anion, a property that would prove crucial for its role in catalysis.[4]

The transition from triflic acid to metal triflate catalysts marked a pivotal moment. While triflic acid itself is a powerful Brønsted acid catalyst, its metal salts offered the potential for a new class of Lewis acid catalysts with unique properties.

The Discovery and Early History of Metal Triflates in Catalysis

The late 1980s and early 1990s witnessed the emergence of metal triflates as practical catalysts in organic synthesis. A seminal moment came in 1987 when John Forsberg and his colleagues reported the use of anhydrous lanthanide triflates (Ln(OTf)₃) to catalyze the addition of amines to nitriles.[6] This work, while conducted under anhydrous conditions, was a significant step in demonstrating the catalytic potential of this class of compounds.

However, the true revolution in metal triflate catalysis was spearheaded by the work of Shū Kobayashi in the early 1990s. Kobayashi's groundbreaking discovery was that rare-earth metal triflates, particularly lanthanide triflates, could function as potent Lewis acid catalysts in the presence of water.[7][8] This was a radical departure from the established dogma that Lewis acid-catalyzed reactions must be performed under strictly anhydrous conditions, as traditional Lewis acids like aluminum chloride (AlCl₃) and boron trifluoride (BF₃) react violently with water.[8][9]

Kobayashi's work demonstrated that reactions such as aldol reactions, Michael additions, and Diels-Alder reactions could be efficiently carried out in aqueous media using catalytic amounts of lanthanide triflates.[7] This discovery of "water-tolerant Lewis acids" had profound implications, not only for simplifying experimental procedures but also for paving the way for more environmentally benign synthetic methodologies.[6][8] The ability to use water as a solvent, or to tolerate its presence as a byproduct, significantly expanded the scope and applicability of Lewis acid catalysis.

Synthesis and Properties of Metal Triflates

Metal triflates are typically synthesized by the reaction of a metal oxide, carbonate, or chloride with triflic acid.[4][10] For instance, lanthanide triflates are commonly prepared by reacting the corresponding lanthanide oxide with aqueous triflic acid.[10]

Ln₂O₃ + 6HOTf + 18H₂O → 2--INVALID-LINK--₃ + 3H₂O[10]

The resulting hydrated salts can often be used directly, or they can be dehydrated by heating under vacuum to yield the anhydrous form.[10]

The key properties of metal triflates that underpin their catalytic activity include:

-

Strong Lewis Acidity: The electron-withdrawing triflate group enhances the electrophilicity of the metal center, making metal triflates powerful Lewis acids.[7][11]

-

Water Tolerance: Many metal triflates, especially those of the rare-earth metals, are stable in water and can function as Lewis acid catalysts in aqueous solutions.[8][9]

-

Thermal Stability: Triflate salts are generally thermally robust, allowing for a wide range of reaction temperatures.[4]

-

Recyclability: A significant advantage of many metal triflate catalysts is their ease of recovery and reuse, often without a significant loss of catalytic activity.[12] This is particularly beneficial from both an economic and environmental standpoint.

Mechanism of Catalysis: A Duality of Acidity

The catalytic activity of metal triflates is primarily attributed to their Lewis acidic nature. The metal center coordinates to a Lewis basic site on a substrate, such as the oxygen atom of a carbonyl group, thereby activating the substrate towards nucleophilic attack.[11]

However, the mechanism can be more complex, especially in the presence of water or other protic solvents. In such cases, a dynamic equilibrium can exist between the metal triflate, water, and the corresponding Brønsted acid (triflic acid).[8] This "hidden Brønsted acid catalysis" can sometimes be the dominant pathway, where the metal triflate serves as a precursor to the true catalytic species, triflic acid.[8] The interplay between Lewis and Brønsted acidity is a critical factor in determining the outcome and selectivity of a reaction.

Applications in Organic Synthesis: A Broad and Expanding Frontier

Metal triflates have found widespread application in a vast array of organic transformations. Their ability to catalyze reactions under mild conditions, often with high selectivity and yields, makes them invaluable tools for synthetic chemists.

Carbon-Carbon Bond Forming Reactions

Some of the most significant applications of metal triflates are in the formation of carbon-carbon bonds, the fundamental process in the construction of complex organic molecules.

-

Friedel-Crafts Reactions: Metal triflates, particularly scandium triflate (Sc(OTf)₃), are highly effective catalysts for both Friedel-Crafts alkylation and acylation reactions.[7] They offer a recyclable and less corrosive alternative to traditional catalysts like AlCl₃.[10][11]

-

Aldol and Michael Reactions: Lanthanide triflates are excellent catalysts for aldol and Michael reactions, including in aqueous media.[7] This has been particularly impactful in the development of green synthetic routes.

-

Diels-Alder Reactions: The cycloaddition of dienes and dienophiles is efficiently catalyzed by various metal triflates, often with high stereoselectivity.[5][6]

Heterocycle Synthesis

The synthesis of heterocyclic compounds, which are prevalent in pharmaceuticals and natural products, is another area where metal triflates have made a significant impact. They catalyze a variety of cyclization and multicomponent reactions to afford diverse heterocyclic scaffolds.

Asymmetric Catalysis

The development of chiral metal triflate complexes has enabled a range of asymmetric transformations, providing enantiomerically enriched products.[7] This is of paramount importance in the pharmaceutical industry, where the biological activity of a drug is often dependent on its stereochemistry.[7]

Applications in Drug Development and Materials Science

The versatility of metal triflate catalysis has been leveraged in the synthesis of numerous biologically active compounds and complex natural products. In materials science, metal triflates are used in polymerization reactions and the synthesis of advanced materials.[7]

Experimental Protocols: Representative Examples

To illustrate the practical application of metal triflates, detailed protocols for two common and important reactions are provided below.

Scandium Triflate-Catalyzed Friedel-Crafts Acylation of Anisole

Objective: To synthesize 4-methoxyacetophenone via the acylation of anisole with acetic anhydride, catalyzed by scandium triflate.

Materials:

-

Anisole

-

Acetic anhydride

-

Scandium(III) triflate (Sc(OTf)₃)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

-

To a solution of anisole (1.0 mmol) in DCM (5 mL) in a round-bottom flask, add acetic anhydride (1.2 mmol).

-

Add Sc(OTf)₃ (0.1 mmol, 10 mol%) to the reaction mixture.

-

Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-methoxyacetophenone.

Ytterbium Triflate-Catalyzed Mukaiyama Aldol Reaction in Aqueous Media

Objective: To synthesize a β-hydroxy ketone via the aldol reaction of benzaldehyde and a silyl enol ether, catalyzed by ytterbium triflate in an aqueous solvent system.

Materials:

-

Benzaldehyde

-

1-Phenyl-1-(trimethylsiloxy)ethene (silyl enol ether of acetophenone)

-

Ytterbium(III) triflate (Yb(OTf)₃)

-

Tetrahydrofuran (THF)

-

Water

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve benzaldehyde (1.0 mmol) and the silyl enol ether (1.2 mmol) in a mixture of THF and water (9:1, 5 mL).

-

Add Yb(OTf)₃ (0.05 mmol, 5 mol%) to the solution.

-

Stir the reaction mixture at room temperature until the reaction is complete as indicated by TLC.

-

Quench the reaction with saturated aqueous NaHCO₃ solution.

-

Extract the mixture with ethyl acetate (3 x 10 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the residue by flash column chromatography to yield the desired β-hydroxy ketone.

Comparative Analysis of Metal Triflates

The catalytic activity of metal triflates can vary significantly depending on the metal center. This allows for the fine-tuning of reaction conditions by selecting the appropriate catalyst.

| Metal Triflate | Key Characteristics | Common Applications |

| Sc(OTf)₃ | Highly Lewis acidic, robust, and recyclable. | Friedel-Crafts reactions, aldol reactions, Michael additions, Diels-Alder reactions. |

| Yb(OTf)₃ | Excellent water tolerance and catalytic activity in aqueous media. | Aldol reactions, Mannich reactions, glycosylations. |

| In(OTf)₃ | Effective in various C-C and C-heteroatom bond-forming reactions. | Friedel-Crafts alkylations, synthesis of heterocycles. |

| Bi(OTf)₃ | Water-tolerant and effective in a range of organic transformations. | Mukaiyama aldol reactions, esterifications. |

| Cu(OTf)₂ | Milder Lewis acid, useful for specific transformations. | Cycloadditions, hydroalkoxylations. |

Future Outlook and Conclusion

The discovery and development of metal triflates have irrevocably changed the landscape of catalytic organic synthesis. Their unique combination of strong Lewis acidity, water tolerance, and recyclability has addressed many of the limitations of traditional Lewis acids. As the principles of green chemistry become increasingly central to chemical synthesis, the demand for efficient and environmentally benign catalysts will continue to grow. Metal triflates are poised to play an even more significant role in this future.

Ongoing research in this field is focused on the development of new chiral metal triflate catalysts for asymmetric synthesis, the immobilization of these catalysts on solid supports for enhanced recyclability, and the elucidation of complex reaction mechanisms to enable more rational catalyst design. The continued exploration of the catalytic potential of metal triflates promises to unlock new synthetic methodologies and facilitate the efficient construction of increasingly complex and valuable molecules for applications in medicine, materials, and beyond.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Organic Reactions Lectureship Series - Shu Kobayashi | Department of Chemistry | Illinois [chemistry.illinois.edu]

- 4. Lanthanide_triflates [chemeurope.com]

- 5. New entries to water-compatible Lewis acids [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]

- 8. Scandium(III) or lanthanide(III) triflates as recyclable catalysts for the direct acetylation of alcohols with acetic acid [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Development of novel Lewis acid catalysts for selective organic reactions in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

Theoretical Investigations of Calcium Trifluoromethanesulfonate: A Technical Guide for Researchers

Introduction: The Versatility of a Divalent Salt